molecular formula C13H15N3O2 B6143949 3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 1171661-11-2

3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No.: B6143949
CAS No.: 1171661-11-2
M. Wt: 245.28 g/mol
InChI Key: OFHSPZPNSXNMHA-UHFFFAOYSA-N
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Description

3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride (CAS 1431963-49-3) is a benzoic acid derivative with a molecular formula of C13H16ClN3O2 and a molecular weight of 281.74 g/mol . This compound is a hydrochloride salt, featuring a 4-amino-3,5-dimethylpyrazole moiety linked via a methylene bridge to the meta-position of a benzoic acid ring . This specific molecular architecture, which combines a heterocyclic system with a carboxylic acid functionality, makes it a valuable building block in medicinal chemistry and chemical biology research. It is primarily used as a key intermediate in the synthesis of more complex molecules and for the development of potential pharmacologically active compounds . Researchers can utilize this compound in the exploration of structure-activity relationships and in the creation of proprietary compound libraries. As a versatile synthetic precursor, it can undergo typical reactions at both its amino and carboxylic acid groups. This product is offered with exclusive research data and is strictly for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications . Proper storage conditions and handling procedures should be followed to maintain the integrity of the compound.

Properties

IUPAC Name

3-[(4-amino-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-8-12(14)9(2)16(15-8)7-10-4-3-5-11(6-10)13(17)18/h3-6H,7,14H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHSPZPNSXNMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation-Based Approaches

The most widely reported method involves a two-step condensation sequence. First, 4-amino-3,5-dimethylpyrazole is reacted with a benzaldehyde derivative under acidic conditions to form the methylene bridge. For instance, refluxing equimolar amounts of 4-amino-3,5-dimethylpyrazole and 3-carboxybenzaldehyde in ethanol with catalytic glacial acetic acid (5 mol%) for 6–8 hours yields the target compound. The reaction proceeds via nucleophilic attack of the pyrazole’s nitrogen on the aldehyde carbonyl, followed by dehydration (Figure 1).

Table 1: Representative Condensation Reaction Conditions

ParameterValue
SolventEthanol
CatalystGlacial Acetic Acid (5 mol%)
TemperatureReflux (78°C)
Reaction Time6–8 hours
Yield68–72%

Post-reaction, the crude product is isolated via solvent evaporation and purified through recrystallization from a 1:1 ethanol-water mixture. This method consistently achieves purities >90%, as verified by HPLC.

Vilsmeier–Haack Formylation

An alternative route employs Vilsmeier–Haack reagents (POCl₃/DMF) to formylate the pyrazole precursor before coupling with benzoic acid derivatives. In a typical procedure:

  • 4-Amino-3,5-dimethylpyrazole is treated with POCl₃ (3 equiv) in DMF at 0°C.

  • The mixture is warmed to 80°C for 8 hours to form the intermediate formylpyrazole.

  • The formyl derivative undergoes nucleophilic substitution with methyl 3-(bromomethyl)benzoate in THF using K₂CO₃ as base.

  • Final hydrolysis with 6M HCl yields the free carboxylic acid.

This method offers superior regioselectivity (>98%) but requires stringent moisture control due to POCl₃’s sensitivity.

Reaction Optimization Strategies

Solvent and Catalytic Systems

Comparative studies highlight ethanol as the optimal solvent for condensation reactions, balancing reactivity and environmental safety. Polar aprotic solvents like DMF accelerate formylation but complicate purification. Catalytic systems are equally critical:

  • Bronsted Acids : p-Toluenesulfonic acid (pTSA) increases reaction rates by 30% compared to acetic acid but may promote esterification of the benzoic acid moiety.

  • Lewis Acids : ZnCl₂ (10 mol%) improves yields to 78% by stabilizing the transition state during methylene bridge formation.

Table 2: Solvent and Catalyst Performance

SolventCatalystYield (%)Purity (%)
EthanolAcetic Acid7292
DMFZnCl₂7889
THFpTSA6594

Temperature and Time Profiling

Isothermal experiments reveal that prolonged reflux (>10 hours) degrades the product via decarboxylation, reducing yields to <50%. Optimal conditions involve maintaining the reaction at 78°C for 6–8 hours with constant N₂ purging to prevent oxidation.

Industrial-Scale Production

Continuous Flow Synthesis

Pilot-scale studies demonstrate the feasibility of continuous flow systems for this compound:

  • Reactor Design : Tubular reactor (ID = 2 cm, L = 5 m) with static mixers.

  • Parameters : Residence time = 30 min, T = 80°C, P = 3 bar.

  • Output : 12 kg/day with 85% conversion and 99% selectivity.

This approach reduces batch-to-batch variability and improves thermal management compared to traditional batch reactors.

Purification Technologies

Industrial purification employs simulated moving bed (SMB) chromatography:

  • Stationary Phase : C18-functionalized silica.

  • Mobile Phase : 70:30 acetonitrile/water with 0.1% formic acid.

  • Purity : 99.5% after two SMB cycles.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.21 (s, 6H, CH₃), 5.42 (s, 2H, CH₂), 7.52–8.01 (m, 4H, Ar-H).

  • IR (KBr): 1685 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H).

Chromatographic Methods

HPLC conditions for purity assessment:

  • Column : Zorbax SB-C18 (4.6 × 150 mm, 5 µm).

  • Gradient : 10–90% acetonitrile in 0.1% TFA over 20 min.

  • Retention Time : 12.3 min.

Chemical Reactions Analysis

Types of Reactions

3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic reactions .

Comparison with Similar Compounds

Structural Analogs and Molecular Data

The following table summarizes key structural analogs and their molecular properties:

Compound Name Molecular Formula Molecular Weight Substituents Position on Benzene CAS Number Purity Reference
3-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid C13H15N3O2 245.28 -COOH, -CH2-(4-amino-3,5-dimethyl-pyrazole) 3-position 1171331-23-9 95%
4-{[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid C12H15N3O2 233.27 -COOH, -NH-CH2-(3,5-dimethyl-pyrazole) 4-position Not specified Not reported
2-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate (methyl ester) C14H17N3O2 259.31 -COOCH3, -CH2-(4-amino-3,5-dimethyl-pyrazole) 2-position 1005583-27-6 95%
3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid C14H15ClN2O3 294.73 -COOH, -CH2-(4-chloro-3,5-dimethyl-pyrazole), -OCH3 3- and 4-positions Not specified Not reported

Key Differences and Implications

Functional Group Variations: Carboxylic Acid vs. Amino vs. Chloro Substitution: The chloro-substituted analog (294.73 Da) exhibits higher molecular weight and altered electronic properties, which may influence reactivity or binding interactions .

Solubility: The hydrochloride form of the target compound (EN300-25450) may exhibit improved aqueous solubility compared to the free acid .

Biological Activity

3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, also known by its chemical structure C13H15N3O2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H15N3O2
  • Molecular Weight : 245.28 g/mol
  • CAS Number : 25247883

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its role in anti-inflammatory processes.

Anticancer Activity

Recent research indicates that compounds containing the pyrazole moiety exhibit significant anticancer properties. Specifically, derivatives of 1H-pyrazole have shown efficacy against multiple cancer types:

  • In vitro Studies : Compounds similar to this compound demonstrated antiproliferative effects on various cancer cell lines including breast (MDA-MB-231) and liver (HepG2) cancer cells .
Cancer TypeCell LineIC50 (µM)Reference
Breast CancerMDA-MB-23115.2
Liver CancerHepG212.5
Lung CancerA54918.0

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In a study involving human whole blood assays stimulated with lipopolysaccharides (LPS), it was found to inhibit the production of pro-inflammatory cytokines such as TNFα:

  • Ex vivo Studies : The compound exhibited an IC50 value of 123 nM for inhibiting PGE2-induced TNFα reduction . This suggests a potential application in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • Inhibition of Cell Proliferation : The pyrazole structure is believed to interfere with cellular signaling pathways that regulate growth.
  • Cytokine Modulation : The compound may modulate the activity of inflammatory cytokines, thereby reducing inflammation.

Case Study 1: Antitumor Activity

A study synthesized various pyrazole derivatives and evaluated their antitumor properties in vivo. Among these, a derivative closely related to this compound showed promising results in reducing tumor size in murine models .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on the anti-inflammatory activity, the compound was tested in an adjuvant-induced arthritis model. Results indicated a significant reduction in joint swelling and pain compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the alkylation of 4-amino-3,5-dimethylpyrazole with a benzyl halide derivative, followed by coupling to a benzoic acid moiety. Key parameters include:

  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .

  • Solvent : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency .

  • Catalyst : Use bases like sodium hydride to deprotonate the pyrazole nitrogen .

  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .

    Reaction Step Key Parameters Yield Optimization
    Alkylation70°C, DMF, NaH75–85%
    Acid CouplingRT, THF, EDC/HOBt60–70%

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (retention time ~8.2 min) .
  • NMR : Confirm substitution patterns (e.g., pyrazole CH2-benzoic acid linkage at δ 4.8–5.2 ppm in 1^1H NMR) .
  • Mass Spectrometry : ESI-MS (m/z 259.31 [M+H]+) validates molecular weight .
  • X-ray Crystallography : Resolve ambiguous conformations using SHELX for small-molecule refinement (R-factor < 0.05) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2 irritation) .
  • Ventilation : Use fume hoods to minimize inhalation of dust (H335: respiratory tract irritation) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data from X-ray diffraction (e.g., using SHELX) resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve CH2 linker torsion angles and hydrogen bonding between the amino group and benzoic acid .
  • Refinement : SHELXL refines anisotropic displacement parameters; validate with Rint < 5% for high-resolution data .
  • Case Study : A related pyrazole-benzoic acid derivative (CAS 1171331-23-9) showed a planar pyrazole ring with a 120° dihedral angle to the benzene ring .

Q. What strategies are effective in analyzing contradictory pharmacological data between this compound and its structural analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare analogs with modified substituents (e.g., ethyl vs. methyl groups) to identify critical pharmacophores .

  • Dose-Response Curves : Use IC50 values to differentiate efficacy variations (e.g., anti-inflammatory activity vs. antioxidant effects) .

  • Statistical Validation : Apply ANOVA to assess significance of conflicting data (p < 0.05) .

    Analog Biological Activity Key Structural Difference
    3-(4-Amino-pyrazolyl)-propanamideAnti-inflammatoryAmide side chain
    4-Chloro-pyrazole derivativeAntioxidantChlorine substitution

Q. How does the introduction of substituents on the pyrazole ring influence the reactivity and biological activity of this compound?

  • Methodological Answer :

  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl) reduce pyrazole basicity, altering solubility and target binding .
  • Steric Effects : Bulkier substituents (e.g., benzyl groups) hinder rotation of the CH2 linker, affecting conformational flexibility .
  • Biological Impact : Methyl groups at 3,5-positions enhance metabolic stability but reduce aqueous solubility (logP ~2.5) .

Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2); validate with binding energy < −8 kcal/mol .
  • DFT Calculations : B3LYP/6-31G* basis sets predict charge distribution on the pyrazole ring, correlating with protonation states at physiological pH .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å) .

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